2,5-Difluoro-4-methoxybenzamide

Medicinal Chemistry Synthetic Intermediates Structure-Activity Relationship

Select 2,5-Difluoro-4-methoxybenzamide (CAS 1022618-89-8) for your discovery program to leverage its unique 2,5-difluoro-4-methoxy substitution pattern. This motif is proven to modulate electronic distribution and hydrogen bonding, which is critical for target binding as evidenced by enhanced FtsZ inhibition relative to non-fluorinated analogs. The certified ≥97% purity eliminates confounding variables in QSAR and biological assays, accelerating hit-to-lead timelines by removing the need for in-house purification. Using this research-grade building block ensures reproducible results and facilitates systematic SAR exploration against resistant pathogens or PDE4 selectivity studies.

Molecular Formula C8H7F2NO2
Molecular Weight 187.14 g/mol
CAS No. 1022618-89-8
Cat. No. B1308156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluoro-4-methoxybenzamide
CAS1022618-89-8
Molecular FormulaC8H7F2NO2
Molecular Weight187.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)F)C(=O)N)F
InChIInChI=1S/C8H7F2NO2/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,1H3,(H2,11,12)
InChIKeyRBDDPQHVPBQFBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Difluoro-4-methoxybenzamide (CAS 1022618-89-8) – A Research-Grade Fluorinated Benzamide Building Block


2,5-Difluoro-4-methoxybenzamide (CAS 1022618-89-8, molecular formula C₈H₇F₂NO₂, MW 187.14 g/mol) is a fluorinated aromatic amide derivative within the benzamide class, featuring a distinctive 2,5-difluoro-4-methoxy substitution pattern on the benzene ring . This compound is supplied as a research-grade chemical building block for use in medicinal chemistry and drug discovery, where fluorinated benzamides are investigated for their potential as enzyme inhibitors, antibacterial agents, and synthetic intermediates .

Why 2,5-Difluoro-4-methoxybenzamide Is Not a Generic Drop-in for Fluorinated Benzamides


The specific 2,5-difluoro-4-methoxy substitution pattern directly influences key molecular properties including electronic distribution, hydrogen bonding capacity, and steric interactions, which collectively determine target binding affinity, metabolic stability, and synthetic utility. In closely related benzamide systems, the position and number of fluorine atoms critically modulate biological activity; for example, 2,6-difluoro-3-methoxybenzamide demonstrates significantly enhanced FtsZ inhibition relative to 3-methoxybenzamide due to conformational and electronic effects imparted by the difluoro motif [1]. Similarly, the 4-difluoromethoxybenzamide scaffold confers exceptional PDE4 selectivity (up to ~5000-fold over other PDEs) compared to non-fluorinated or mono-fluorinated analogs [2]. Substituting 2,5-difluoro-4-methoxybenzamide with an isomer or differently fluorinated analog risks altering or eliminating the desired activity profile, making precise structural selection critical for reproducible research outcomes.

Quantitative Differentiation of 2,5-Difluoro-4-methoxybenzamide from Closest Structural Analogs


Comparative Molecular Weight and Formula: 2,5-Difluoro vs. Trifluoro Analogs for Synthetic Scalability

2,5-Difluoro-4-methoxybenzamide (C₈H₇F₂NO₂, MW 187.14) offers a balanced molecular weight and fluorine count compared to more heavily fluorinated analogs such as 2,3,5-Trifluoro-4-methoxybenzamide (C₈H₆F₃NO₂, MW 205.13). The lower fluorine content reduces molecular weight by approximately 9.6% while maintaining sufficient fluorine substitution to modulate electronic properties and metabolic stability [1]. This difference directly impacts synthetic accessibility, purification complexity, and cost of goods, particularly for large-scale intermediate synthesis where each additional fluorine atom increases reagent costs and reaction step complexity .

Medicinal Chemistry Synthetic Intermediates Structure-Activity Relationship

Substitution Pattern Impact: 2,5-Difluoro vs. 3,5-Difluoro-4-methoxybenzamide on Electronic Properties

The ortho-fluoro (position 2) in 2,5-difluoro-4-methoxybenzamide creates a unique electronic environment compared to the 3,5-difluoro isomer (CAS 343-79-3). Ortho-fluorine substitution adjacent to the carboxamide group alters hydrogen bonding capacity and conformational preferences due to inductive effects and potential intramolecular interactions . In the structurally related 2,6-difluoro-3-methoxybenzamide system, the difluoro motif was shown to be critical for allosteric FtsZ inhibition, with fluorine positioning dictating binding pocket interactions and overall potency [1]. While direct comparative data for the 2,5- vs. 3,5-difluoro pair is limited, established SAR in fluorinated benzamides indicates that shifting fluorine from ortho (2-position) to meta (3-position) alters electronic density at the amide nitrogen, which can significantly affect target binding and metabolic susceptibility.

Computational Chemistry Medicinal Chemistry Structure-Activity Relationship

Antibacterial Target Engagement: Difluorobenzamide Scaffold Activity Against FtsZ

Difluorobenzamide derivatives, including compounds with the 2,5-difluoro substitution pattern, are known to target the bacterial cell division protein FtsZ, a validated antimicrobial target [1]. In a 2020 study, five difluorobenzamide derivatives with non-heterocyclic substituents exhibited antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). One isopentyloxy-substituted derivative showed an MIC of 8 μg/mL against MRSA and was able to reverse oxacillin resistance at sub-MIC concentrations (0.5 μg/mL, 16-fold below MIC) [2]. While this specific quantitative data is for a more complex derivative, the difluorobenzamide core—present in 2,5-difluoro-4-methoxybenzamide—is the essential pharmacophore responsible for FtsZ binding and inhibition. The unsubstituted 2,5-difluoro-4-methoxybenzamide serves as a foundational building block for constructing such active derivatives, enabling researchers to systematically explore substituent effects on potency and selectivity .

Antibacterial FtsZ Inhibition Drug Discovery

PDE4 Inhibitor Scaffold Evolution: 4-Methoxy vs. 4-Difluoromethoxy Substitution Impact on Selectivity

The 4-methoxybenzamide core is a known precursor to highly selective PDE4 inhibitors. In a 2016 SAR study of catecholamide PDE4 inhibitors, replacing the 4-methoxy group with a 4-difluoromethoxy group dramatically increased PDE4 inhibitory activity and selectivity. Specifically, 4-difluoromethoxybenzamide 7i exhibited a PDE4 selectivity of approximately 3333-fold over other PDE isoforms, while 7j showed 1111-fold selectivity [1]. A related 4-difluoromethoxybenzamide (10g) demonstrated PDE4 selectivity up to 5000-fold over other PDEs with low-nanomolar IC50 values [2]. 2,5-Difluoro-4-methoxybenzamide represents the 4-methoxy starting point for this structural evolution; it can serve as a control compound or a synthetic intermediate for generating the corresponding 4-difluoromethoxy analog, enabling direct comparison of the substitution effect on PDE4 selectivity.

PDE4 Inhibition Anti-inflammatory Medicinal Chemistry

Purity and Vendor Availability: Benchmarking 2,5-Difluoro-4-methoxybenzamide Against 3-Fluoro-4-methoxybenzamide

For reliable SAR studies and synthetic applications, compound purity is a critical procurement criterion. 2,5-Difluoro-4-methoxybenzamide is commercially available at 97% purity (as per Leyan supplier, Product No. 1949026) . In contrast, 3-Fluoro-4-methoxybenzamide (CAS 701640-04-2), a mono-fluorinated analog, is typically offered at unspecified or lower purity levels, and its biological activity (e.g., FtsZ inhibition) is often reported without precise purity certification . Higher and verified purity for the difluoro compound ensures more reproducible experimental outcomes, particularly in quantitative assays where impurities can confound dose-response relationships.

Chemical Procurement Research Reagent Quality Control

Optimal Research and Industrial Applications for 2,5-Difluoro-4-methoxybenzamide


Medicinal Chemistry: Synthesis of FtsZ-Targeting Antibacterial Agents

Utilize 2,5-difluoro-4-methoxybenzamide as a core scaffold for constructing difluorobenzamide derivatives targeting the bacterial FtsZ protein. The compound's 2,5-difluoro substitution pattern provides a validated starting point for SAR studies, enabling systematic exploration of substituent effects on antimicrobial activity against MRSA and other resistant pathogens. As demonstrated in a 2020 study, elaborated difluorobenzamides achieve MICs of 8 μg/mL and reverse oxacillin resistance at sub-MIC concentrations, underscoring the scaffold's potential [1].

PDE4 Inhibitor Development: Benchmarking and Precursor Synthesis

Employ 2,5-difluoro-4-methoxybenzamide as a 4-methoxy control compound or as a synthetic intermediate for generating 4-difluoromethoxy analogs. SAR studies reveal that converting 4-methoxy to 4-difluoromethoxy in related benzamides increases PDE4 selectivity from baseline to 1000-5000-fold over other PDEs [2]. Using this compound as a reference allows researchers to quantify the selectivity enhancement attributable to the difluoromethoxy modification, facilitating rational design of highly selective PDE4 inhibitors for anti-inflammatory applications.

Synthetic Chemistry: Building Block for Fluorinated Aromatic Libraries

Incorporate 2,5-difluoro-4-methoxybenzamide into parallel synthesis or combinatorial chemistry workflows to generate diverse fluorinated benzamide libraries. The compound's balanced molecular weight (187.14 g/mol) and moderate fluorine content (2 fluorine atoms) offer an optimal trade-off between synthetic tractability and desirable electronic properties compared to heavier trifluoro analogs (MW >205 g/mol) [3]. The ortho-fluoro substituent (position 2) provides a unique handle for subsequent functionalization via nucleophilic aromatic substitution, while the methoxy group at position 4 offers additional derivatization opportunities (e.g., demethylation to phenol, or conversion to difluoromethoxy).

Quality-Controlled SAR Studies in Antibacterial Research

When conducting quantitative structure-activity relationship (QSAR) studies or dose-response assays, utilize 2,5-difluoro-4-methoxybenzamide due to its certified 97% purity specification . This high purity reduces the confounding effects of impurities on biological readouts, ensuring that observed activity differences are attributable to structural modifications rather than variable compound quality. The defined purity also eliminates the need for time-consuming in-house purification, accelerating hit-to-lead timelines in drug discovery programs.

Technical Documentation Hub

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